![molecular formula C12H14N6 B2836844 2-Cyclopropyl-4-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine CAS No. 2415538-88-2](/img/structure/B2836844.png)
2-Cyclopropyl-4-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired final product and the starting materials available. For example, the triazole ring could potentially be formed using a [3+2] cycloaddition reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the arrangement of these groups within the molecule. The triazole and pyrimidine rings are aromatic and planar, while the cyclopropyl and azetidine rings are non-aromatic and can adopt different conformations .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the functional groups present and their arrangement within the molecule. For example, the triazole ring might participate in reactions with electrophiles, while the azetidine ring might undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, it might have a certain solubility in water or organic solvents, a certain melting point, and so on. These properties could be predicted using computational chemistry methods or determined experimentally .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-cyclopropyl-4-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6/c1-2-9(1)12-13-4-3-11(16-12)17-7-10(8-17)18-14-5-6-15-18/h3-6,9-10H,1-2,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGFNLLZGJSXQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)N3CC(C3)N4N=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine |
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